molecular formula C28H46N8O9S B14216122 L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine CAS No. 769146-66-9

L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine

Cat. No.: B14216122
CAS No.: 769146-66-9
M. Wt: 670.8 g/mol
InChI Key: YBWFJAXIUCZWDP-RABCQHRBSA-N
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Description

L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The sequence of amino acids in this peptide includes proline, alanine, glycine, and methionine, which contribute to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents such as carbodiimides or succinimidyl esters can be used for functional group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein folding and stability.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing various biological processes. For example, proline-rich peptides are known to interact with prolyl-specific peptidases, affecting protein degradation and turnover.

Comparison with Similar Compounds

L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine can be compared with other similar peptides such as:

    L-Prolyl-L-alanyl-L-proline: A shorter peptide with similar proline-rich properties.

    L-Alanyl-L-proline: A dipeptide used in studies of peptide stability and function.

    L-Proline analogues: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which have unique structural and functional properties.

Properties

CAS No.

769146-66-9

Molecular Formula

C28H46N8O9S

Molecular Weight

670.8 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C28H46N8O9S/c1-15(23(39)31-13-21(37)30-14-22(38)35-19(28(44)45)9-12-46-4)32-24(40)16(2)33-25(41)17(3)34-26(42)20-8-6-11-36(20)27(43)18-7-5-10-29-18/h15-20,29H,5-14H2,1-4H3,(H,30,37)(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,38)(H,44,45)/t15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

YBWFJAXIUCZWDP-RABCQHRBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2

Origin of Product

United States

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